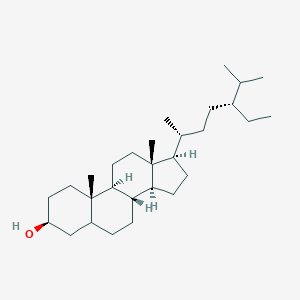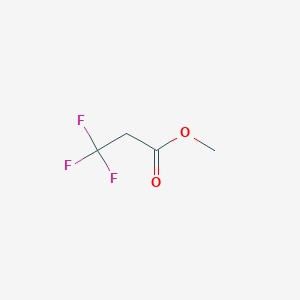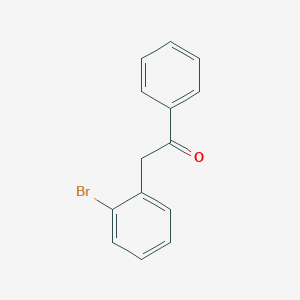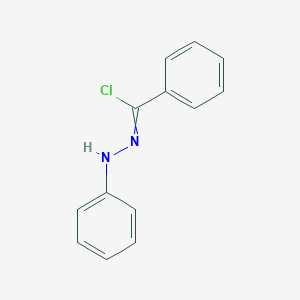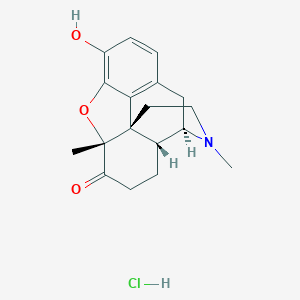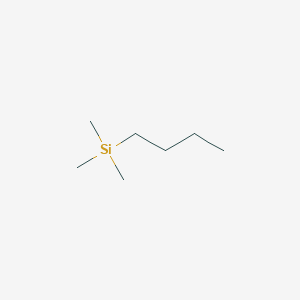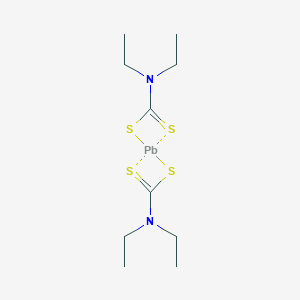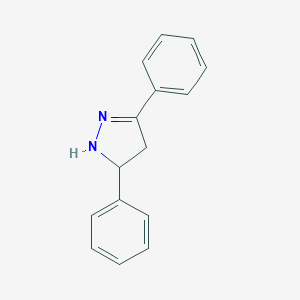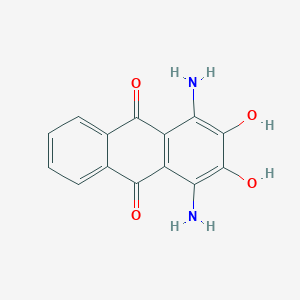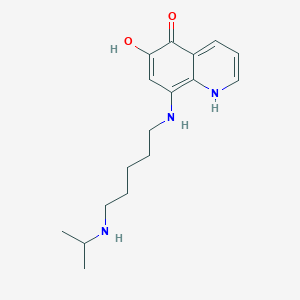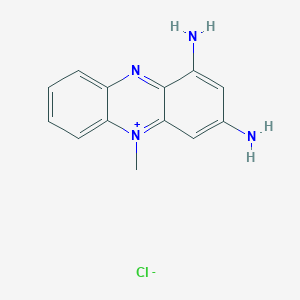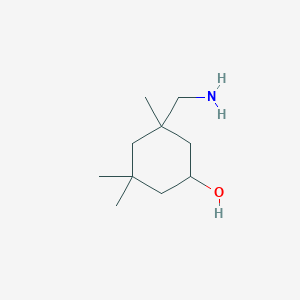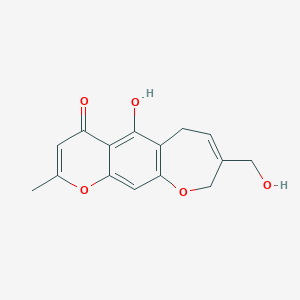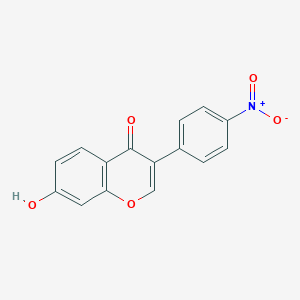
7-Hydroxy-4'-Nitroisoflavon
Übersicht
Beschreibung
7-Hydroxy-4’-nitroisoflavone is a synthetic isoflavone derivative characterized by its molecular formula C15H9NO5 and a molecular weight of 283.24 g/mol . This compound is known for its yellow crystalline appearance and is slightly soluble in water . It is primarily used in the synthesis of various isoflavones and related derivatives .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-4’-nitroisoflavone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other isoflavones and related compounds.
Biology: Studies have shown its potential in mitigating oxidative damage in human erythrocytes.
Medicine: Its derivatives are being explored for their potential antioxidant and anti-inflammatory properties.
Wirkmechanismus
Target of Action
The primary targets of 7-Hydroxy-4’-nitroisoflavone (HNF) are human erythrocytes . These cells are in constant motion within the blood, inevitably coming into contact with various factors such as different toxic substances, drugs, and reactive oxygen species .
Mode of Action
HNF interacts with its targets, the erythrocytes, by mitigating oxidative damage caused by hydrogen peroxide (H2O2) application . This interaction results in changes to the antioxidant enzymes activities of the erythrocytes .
Biochemical Pathways
The biochemical pathways affected by HNF involve antioxidant enzymes such as total superoxide dismutase (SOD), manganese SOD (MnSOD), cupper-zinc SOD (CuZnSOD), and catalase (CAT) . The downstream effects of these pathways include a reduction in the level of lipid peroxidation, which is a marker of oxidative stress .
Pharmacokinetics
It is known that hnf is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of HNF’s action include a significant reduction in the level of lipid peroxidation by increasing the antioxidant enzymes activities of erythrocytes in oxidative stress . This contributes to the attenuation of oxidative damage in human erythrocytes .
Action Environment
Environmental factors that influence the action, efficacy, and stability of HNF include the presence of reactive oxygen species and other oxidative stressors . These factors can increase the oxidative products of lipid peroxidation, against which HNF has shown to have a mitigating effect .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 7-Hydroxy-4’-nitroisoflavone are not fully understood due to the limited research available. It is known that this compound can interact with various enzymes and proteins. For instance, it has been shown to have ameliorative effects on human erythrocytes exposed to oxidative damage . This suggests that 7-Hydroxy-4’-nitroisoflavone may interact with enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are involved in the body’s antioxidant defense system .
Cellular Effects
In cellular environments, 7-Hydroxy-4’-nitroisoflavone has been shown to have protective effects against oxidative damage . It appears to increase the activities of antioxidant enzymes in erythrocytes under oxidative stress, thereby reducing the level of lipid peroxidation . This suggests that 7-Hydroxy-4’-nitroisoflavone may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through its interactions with biomolecules and its potential to inhibit or activate enzymes
Temporal Effects in Laboratory Settings
It has been shown to have a significant effect on reducing the level of lipid peroxidation in erythrocytes exposed to oxidative stress
Metabolic Pathways
Isoflavones, the class of compounds to which 7-Hydroxy-4’-nitroisoflavone belongs, are known to be involved in various metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4’-nitroisoflavone typically involves the nitration of 7-hydroxyisoflavone. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the 4’-nitro derivative.
Industrial Production Methods: Industrial production of 7-Hydroxy-4’-nitroisoflavone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pH control to ensure high yield and purity of the product. The final product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-4’-nitroisoflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The nitro group at the 4’-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 7-hydroxy-4’-aminoisoflavone.
Substitution: Formation of various substituted isoflavones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 7-Methoxyflavone
- 7-Hydroxyisoflavone
- 4’-Nitroisoflavone
Comparison: 7-Hydroxy-4’-nitroisoflavone is unique due to the presence of both a hydroxyl group at the 7-position and a nitro group at the 4’-position. This combination imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, 7-Methoxyflavone lacks the nitro group, which affects its reactivity and antioxidant properties .
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-nitrophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEESSYSSRMOMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428664 | |
| Record name | 7-Hydroxy-4'-nitroisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-80-0 | |
| Record name | 7-Hydroxy-4'-nitroisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 7-hydroxy-4'-nitroisoflavone on β-lactamases?
A1: 7-Hydroxy-4'-nitroisoflavone acts as a reversible inhibitor of β-lactamases []. While the exact binding mechanism requires further investigation, in vitro studies demonstrated that 7-hydroxy-4'-nitroisoflavone inhibits the β-lactamase from Bacillus cereus with a Ki value of 27.65 ± 4.22 µM []. This inhibition was further supported by in silico docking studies suggesting potential binding interactions with the enzyme's active site [].
Q2: How does the inhibitory activity of 7-hydroxy-4'-nitroisoflavone on enzymes vary across different targets?
A2: Research indicates that 7-hydroxy-4'-nitroisoflavone demonstrates inhibitory activity against multiple enzymes, albeit with varying potency. For instance, it exhibits a Ki value of 27.65 ± 4.22 µM against β-lactamase from Bacillus cereus [] and a Ki value of 58.92 ± 12.83 µM against potato polyphenol oxidase (pPPO) []. This difference in inhibitory potency highlights the influence of the target enzyme's structure on the compound's binding affinity.
Q3: What is the significance of 7-hydroxy-4'-nitroisoflavone's synergistic effect with penicillin?
A3: The research demonstrates a significant synergistic effect between 7-hydroxy-4'-nitroisoflavone and penicillin against Klebsiella pneumoniae and Escherichia coli []. This synergy is crucial as it completely inhibits bacterial growth, suggesting a potential strategy to combat antibiotic resistance. This finding opens avenues for exploring 7-hydroxy-4'-nitroisoflavone as an adjuvant therapy to enhance the efficacy of existing antibiotics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


